molecular formula C7H14N2 B152131 (R)-1,4-Diazabicyclo[4.3.0]nonane CAS No. 96193-27-0

(R)-1,4-Diazabicyclo[4.3.0]nonane

Cat. No. B152131
CAS RN: 96193-27-0
M. Wt: 126.2 g/mol
InChI Key: FTTATHOUSOIFOQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1,4-Diazabicyclo[4.3.0]nonane is a bicyclic compound that features a diazabicyclo nonane core. This structure is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related diazabicyclo nonane derivatives has been explored in several studies. A method for synthesizing 1,6-diazabicyclo[4.3.0]nonane-2,7-diones involves a DBU-organocatalyzed multicomponent reaction, demonstrating high regio- and diastereoselectivity . Another study reports the stereoselective synthesis of a dioxabicyclo nonane derivative from (R)-β-methyl-β-propiolactone, showcasing the versatility of bicyclic scaffolds . Additionally, the synthesis of (R,R)-2,8-diazabicyclo[4.3.0]nonane was achieved with high purity through a series of steps including resolution, debenzylation, and purification, highlighting the importance of stereochemistry in the synthesis process .

Molecular Structure Analysis

The molecular structure of diazabicyclo nonane derivatives has been elucidated using various techniques. For instance, the crystal structures of 2,5-diazabicyclo[2.2.2]octane derivatives were determined, revealing stable motifs such as heterochiral H-bonded zigzag tapes and molecular 'brick walls' . NMR studies and optical rotations have been employed to understand the stereochemistry of 1,4-diazabicyclo[4.3.0]nonane-2,5,9-triones .

Chemical Reactions Analysis

Diazabicyclo nonane derivatives undergo a range of chemical reactions. An unusual rearrangement of spiro β-lactams to 1,4-diazabicyclo[4.3.0]nonanes has been reported, which also led to the synthesis of conformationally restricted σ-receptor ligands . Transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane have been studied, showing the potential for cyclization and cleavage reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazabicyclo nonane derivatives are influenced by their molecular structure. For example, the crystal packing of diacids and diesters of 2,5-diazabicyclo[2.2.2]octane derivatives differs significantly, with water molecules linking homochiral spirals into layers . The influence of different hydrogen bond acceptor systems on the properties of 3,7-diazabicyclo[3.3.1]nonane derivatives has been investigated, affecting their interaction with nicotinic acetylcholine receptors .

Scientific Research Applications

Synthesis and Stereochemistry

(R)-1,4-Diazabicyclo[4.3.0]Nonane and its derivatives have been a focal point in synthesis and stereochemistry studies. For example, the synthesis of (R,R)-2,8-Diazabicyclo [4.3.0] nonane, a by-product in moxifloxacin production, was achieved with a 99.5% purity and a total yield of 66.5% (Wu Qing'an, 2011). Additionally, Harnden (1967) prepared 1,4-Diazabicyclo[4,3,0]nonane-2,5,9-triones by two synthetic routes, contributing significantly to the understanding of the stereochemistry of these compounds (Harnden, 1967).

Nootropic Effects and Cognitive Impairment Treatment

Research has also explored the potential of 3,7-diazabicyclo[3.3.1]nonane derivatives in treating cognitive impairments. Grigoriev et al. (2019) studied a new derivative of 3,7-diazabicyclo[3.3.1]nonane, which showed promise as a positive allosteric modulator of AMPA receptors in the CNS. This compound significantly improved memory in animal models, indicating its potential for treating psychoneurological diseases (Grigoriev et al., 2019).

Pharmaceutical Substance Development

In the pharmaceutical industry, the development of new dosage forms of 3,7-diazabicyclo[3.3.1]nonane derivatives has been explored. For instance, Brkich et al. (2020) conducted a comparative study on using gelatin and hypromellose capsules for developing a dosage form containing a pharmaceutical substance based on a 3,7-diazabicyclo[3.3.1]nonane derivative (Brkich et al., 2020).

Photobase Generators

(R)-1,4-Diazabicyclo[4.3.0]Nonane has also been utilized in the synthesis of photobase generators. Song Guo-qian (2013) prepared 1,5-diazabicyclo[4,3,0]nonane and used it to synthesize a series of amidine photobase generators, contributing to the understanding of the structure-activity relationship of these photobase generators (Song Guo-qian, 2013).

Sigma Receptor Ligands and Cytotoxic Activity

The compound has been key in creating sigma receptor ligands with potential cytotoxic activity against cancer cells. Geiger et al. (2007) synthesized bicyclic sigma receptor ligands from (R)- and (S)-glutamate, which showed high affinity and selective growth inhibition of human tumor cell lines (Geiger et al., 2007).

Liposomal Delivery Systems

Lastly, Veremeeva et al. (2021) designed a stimulus-sensitive liposomal delivery system based on new 3,7-diazabicyclo[3.3.1]nonane derivatives, demonstrating the potential of these compounds in creating pH-sensitive agents in liposomal nanocontainers (Veremeeva et al., 2021).

Safety And Hazards

“®-1,4-Diazabicyclo[4.3.0]nonane” is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .

Future Directions

The hydrindane scaffolds often become the target for development into drug-like molecules for the treatment of disease . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

properties

IUPAC Name

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTATHOUSOIFOQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426475
Record name (8aR)-Octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,4-Diazabicyclo[4.3.0]nonane

CAS RN

96193-27-0
Record name (8aR)-Octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-1,4-Diazabicyclo[4.3.0]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.